molecular formula C2H6N2O4S B3199448 2-(Sulfamoylamino)acetic acid CAS No. 1016857-92-3

2-(Sulfamoylamino)acetic acid

Cat. No.: B3199448
CAS No.: 1016857-92-3
M. Wt: 154.15 g/mol
InChI Key: JZIAAXXKIVZHLH-UHFFFAOYSA-N
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Description

2-(Sulfamoylamino)acetic acid is an organic compound with the molecular formula C₂H₆N₂O₄S It is characterized by the presence of a sulfamoylamino group attached to an acetic acid moiety

Scientific Research Applications

2-(Sulfamoylamino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its structural similarity to sulfonamide antibiotics.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of the compound change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is possible that the compound exhibits threshold effects and may have toxic or adverse effects at high doses .

Metabolic Pathways

2-(Sulfamoylamino)acetic Acid may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Sulfamoylamino)acetic acid typically involves the reaction of sulfamic acid with glycine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The general reaction scheme is as follows:

Sulfamic acid+Glycine2-(Sulfamoylamino)acetic acid\text{Sulfamic acid} + \text{Glycine} \rightarrow \text{this compound} Sulfamic acid+Glycine→2-(Sulfamoylamino)acetic acid

The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Sulfamoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminoacetic acid derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Sulfamoylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes. The sulfamoylamino group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamic acid: A precursor in the synthesis of 2-(Sulfamoylamino)acetic acid.

    Glycine: Another precursor used in the synthesis.

    Sulfanilamide: A sulfonamide antibiotic with a similar sulfamoylamino group.

Uniqueness

This compound is unique due to its combination of a sulfamoylamino group with an acetic acid moiety. This structure imparts distinct chemical properties, such as the ability to participate in a wide range of chemical reactions and potential biological activities. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(sulfamoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O4S/c3-9(7,8)4-1-2(5)6/h4H,1H2,(H,5,6)(H2,3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAAXXKIVZHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016857-92-3
Record name 2-(SULFAMOYLAMINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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